1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea
Description
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-1-cyclopropyl-1-(2-thiophen-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-20(2,3)15-6-8-16(9-7-15)21-19(23)22(17-10-11-17)13-12-18-5-4-14-24-18/h4-9,14,17H,10-13H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJNIVNTTFWQHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N(CCC2=CC=CS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thiophene derivative: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea can undergo various types of chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid, halogens (e.g., bromine, chlorine)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Medicinal Chemistry
1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea serves as a scaffold for the development of new pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity.
Case Study: Urease Inhibition
Recent studies have highlighted the potential of thiourea derivatives, similar to this compound, in inhibiting urease, an enzyme linked to various diseases such as peptic ulcers and kidney stones. The compound's structural similarity to known urease inhibitors suggests it could be explored for this application .
Materials Science
The compound can be utilized in the development of organic semiconductors and light-emitting diodes (OLEDs). The presence of the thiophene moiety is particularly advantageous due to its electronic properties, making it suitable for applications in optoelectronic devices.
Research Findings
Research indicates that compounds with thiophene rings exhibit enhanced charge transport properties, which are crucial for the efficiency of OLEDs .
Organic Synthesis
In organic synthesis, this compound acts as an intermediate in the synthesis of more complex molecules. Its unique functional groups can be leveraged to create derivatives with tailored properties.
Synthetic Routes
The synthesis typically involves:
- Formation of a thiophene derivative through the Gewald reaction.
- Reaction with isocyanates to yield the final urea product .
Data Table: Summary of Research Findings
Anti-Urease Activity
A study evaluated various thiourea derivatives for their urease inhibitory activity. The results indicated that modifications to the phenyl ring significantly influenced enzyme inhibition efficacy. Compounds similar to this compound exhibited promising anti-urease activity with low toxicity profiles .
Antiviral Activity
Research has demonstrated that compounds containing thiophene structures exhibit antiviral properties against RNA viruses. For instance, derivatives showed effective concentrations (EC50) ranging from 0.20 to 0.35 μM against various viral strains, indicating strong potential for further development as antiviral agents .
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the urea moiety can form hydrogen bonds with biological targets .
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences and similarities between the target compound and its analogs:
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | logP (Predicted) |
|---|---|---|---|---|
| 1-(4-tert-Butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea | Urea | 4-tert-butylphenyl, cyclopropyl, 2-(thiophen-2-yl)ethyl | ~375.5 | ~4.2 |
| 1-(4-tert-Butylphenyl)-3-[(±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]urea (4f) [4] | Urea | 4-tert-butylphenyl, azetidinone (4-fluorophenyl, 4-methoxyphenyl) | ~520.6 | ~3.8 |
| 1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one [1] | Imidazo-triazol-ethanone | Thiophen-2-yl, fused benzimidazo-triazole | ~432.4 | ~3.5 |
| [1-(4-isopropylbenzyl)-4-(2-(2-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane (I12) [3]] | Diazepane-pyrimidine | 4-isopropylbenzyl, pyridinyl-thiophenyl-pyrimidine | ~592.7 | ~2.9 |
| (S)-6-{[2-(Thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol (Rotigotine analog) [6] | Naphthalenol-amine | 2-(thiophen-2-yl)ethylamino, tetrahydronaphthalenol | ~315.4 | ~2.7 |
Key Observations:
- Core Structure Diversity: The urea core in the target compound contrasts with azetidinone (4f), imidazo-triazol (), and naphthalenol () backbones. Urea derivatives generally exhibit stronger hydrogen-bonding capacity, which may enhance target affinity but reduce solubility compared to azetidinone or amine-based structures [4].
- Thiophene-ethyl Motif: Shared with Rotigotine analogs (), this group may facilitate interactions with sulfur-preferring receptors or enzymes. However, the urea core likely alters pharmacokinetics compared to Rotigotine’s amine-linked scaffold [6].
- Cyclopropyl vs.
Physicochemical and Pharmacokinetic Properties
- Solubility: The tert-butyl group in the target compound increases hydrophobicity (predicted logP ~4.2), which may limit aqueous solubility compared to Rotigotine analogs (logP ~2.7) [6].
- Metabolic Stability: Thiophene-containing compounds (e.g., ) are prone to oxidative metabolism at the sulfur atom. The cyclopropyl group in the target compound may slow degradation compared to linear alkyl chains in I12 [3].
Biological Activity
1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea is a complex organic compound notable for its unique structural features, which include a tert-butyl group, a cyclopropyl moiety, and a thiophene ring. These characteristics suggest potential biological activities that warrant investigation, particularly in medicinal chemistry and pharmacology.
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H26N2OS
- Molecular Weight : 342.50 g/mol
Synthesis
The synthesis of this compound typically involves several steps starting from commercially available precursors. A common method includes:
- Formation of Thiophene Derivative : Utilizing the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
- Urea Formation : The final step is the reaction of the intermediate with an isocyanate to yield the urea derivative.
Medicinal Chemistry Applications
Research indicates that compounds similar to this compound may exhibit various pharmacological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives containing thiophene rings often demonstrate significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast and colon cancer cell lines .
- Anti-inflammatory Properties : Some derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases .
- Soluble Epoxide Hydrolase (sEH) Inhibition : Cyclopropyl urea derivatives have been highlighted for their ability to inhibit sEH, an enzyme involved in lipid metabolism and inflammation. This inhibition can lead to increased levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory effects .
In Vitro Studies
A study focusing on related cyclopropyl urea derivatives demonstrated significant sEH inhibitory activity, with some compounds showing sub-nanomolar IC50 values. This indicates that structural modifications in urea derivatives can enhance biological activity significantly .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Tert-butyl Group | Increases lipophilicity and solubility |
| Cyclopropyl Moiety | Enhances stability and reactivity |
| Thiophene Ring | Contributes to biological activity through electron delocalization |
Comparative Analysis
When compared to similar compounds, such as other thiophene or cyclopropane derivatives, this compound exhibits unique properties that could lead to distinct pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
